molecular formula C16H9NO4 B4550562 (3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione

(3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione

Cat. No.: B4550562
M. Wt: 279.25 g/mol
InChI Key: CLKBNCTTWSIKBW-LCYFTJDESA-N
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Description

(3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione is a chemical compound characterized by its unique structure, which includes an indene-1,2-dione core with a (2-nitrophenyl)methylidene substituent at the 3-position

Scientific Research Applications

(3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione typically involves the condensation of indene-1,2-dione with 2-nitrobenzaldehyde under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Quinones or other oxidized products.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indene-1,2-dione core may also interact with specific proteins or nucleic acids, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione: is similar to other indene-1,2-dione derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its nitro substituent, which imparts distinct chemical and biological properties. The nitro group can undergo specific reactions, such as reduction to an amino group, which can lead to the formation of bioactive compounds with potential therapeutic applications. Additionally, the electronic and steric effects of the nitro group can influence the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

(3Z)-3-[(2-nitrophenyl)methylidene]indene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO4/c18-15-12-7-3-2-6-11(12)13(16(15)19)9-10-5-1-4-8-14(10)17(20)21/h1-9H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKBNCTTWSIKBW-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C(=O)C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3C(=O)C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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